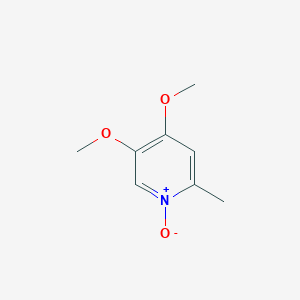
4,5-Dimethoxy-2-methylpyridine 1-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5-Dimethoxy-2-methylpyridine 1-oxide is a useful research compound. Its molecular formula is C8H11NO3 and its molecular weight is 169.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Medicinal Chemistry Applications
a. Antiviral Activity
Recent studies have highlighted the antiviral potential of compounds related to 4,5-Dimethoxy-2-methylpyridine 1-oxide. For instance, derivatives of pyridine compounds have been synthesized and tested against viral infections. In particular, modifications at the 4-position of the quinazoline core have shown significant antiviral activity, suggesting that similar structural frameworks may enhance the efficacy of this compound in combating viral pathogens .
b. Impurity Profiling in Pharmaceuticals
This compound is utilized in the pharmaceutical industry for impurity profiling during the production of Donepezil, a medication used for Alzheimer's disease. The compound serves as a standard reference for assessing impurities according to regulatory guidelines set forth by the FDA . This application is critical for ensuring the safety and efficacy of pharmaceutical products.
Material Science Applications
a. Synthesis of Coordination Compounds
This compound has been explored as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals can lead to the development of new materials with unique electronic and optical properties. For example, studies have synthesized heteroleptic Iridium(III) compounds using this pyridine derivative as a ligand, demonstrating its versatility in creating luminescent materials .
b. Catalytic Applications
The compound's N-oxide functionality allows it to participate in various catalytic reactions. Its incorporation into catalytic systems can enhance reaction rates and selectivity, making it valuable in synthetic organic chemistry .
Research Tool Applications
a. Chemical Biology Studies
In chemical biology, this compound is used as a research tool to study biological pathways and mechanisms. Its structural properties allow researchers to investigate interactions with biological macromolecules, contributing to the understanding of cellular processes .
b. Structure-Activity Relationship Studies
The compound serves as a model for structure-activity relationship (SAR) studies aimed at discovering new pharmacological agents. By modifying its structure and observing changes in biological activity, researchers can identify key features that enhance therapeutic effects .
Case Study 1: Antiviral Efficacy
A study conducted on derivatives of pyridine compounds demonstrated that specific modifications could significantly enhance antiviral activity against Bovine Viral Diarrhea Virus (BVDV). The most promising derivatives exhibited EC50 values below 10 μM, indicating strong potential for therapeutic applications.
Case Study 2: Pharmaceutical Impurity Profiling
In the context of Donepezil production, this compound was employed as a reference standard during impurity profiling. This application ensured compliance with regulatory standards and contributed to the overall quality assurance process in pharmaceutical manufacturing.
属性
分子式 |
C8H11NO3 |
|---|---|
分子量 |
169.18 g/mol |
IUPAC 名称 |
4,5-dimethoxy-2-methyl-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C8H11NO3/c1-6-4-7(11-2)8(12-3)5-9(6)10/h4-5H,1-3H3 |
InChI 键 |
PCUFYDHFOWTGFB-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=[N+]1[O-])OC)OC |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














